AGPV TFA

Description

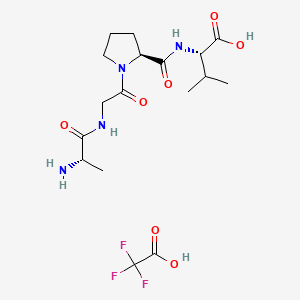

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H27F3N4O7 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H26N4O5.C2HF3O2/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16;3-2(4,5)1(6)7/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24);(H,6,7)/t9-,10-,12-;/m0./s1 |

InChI Key |

GFFDIPGSAXOYNT-SVMJMOIZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The AGPV Tetrapeptide and Schistosoma: An Uncharted Territory in Anthelmintic Research

Despite a comprehensive review of current scientific literature, there is no publicly available research detailing the mechanism of action of the AGPV (Alanine-Glycine-Proline-Valine) tetrapeptide against Schistosoma, the parasitic flatworms responsible for schistosomiasis. Extensive searches have not yielded any studies, quantitative data, or experimental protocols related to this specific peptide's activity against the parasite. Therefore, a detailed technical guide on its core mechanism, as requested, cannot be constructed at this time.

While the AGPV tetrapeptide itself remains uncharacterized in the context of schistosomiasis, the broader field of peptide-based therapeutics against Schistosoma is an active area of research. This report summarizes the current understanding of how other peptides exert their effects on the parasite, providing context for the potential, yet unexplored, role of tetrapeptides like AGPV.

General Mechanisms of Action of Peptides Against Schistosoma

Research into various peptides has revealed several potential mechanisms by which they can combat Schistosoma infections. These can be broadly categorized as follows:

-

Disruption of the Tegument: The outer surface of the schistosome, known as the tegument, is a critical interface between the parasite and its host. Many antimicrobial peptides (AMPs) exert their effects by disrupting the integrity of this membrane. This can lead to leakage of essential cellular components, depolarization, and ultimately, the death of the parasite.

-

Interference with Signaling Pathways: Peptides can act as signaling molecules, interfering with essential physiological processes in the parasite. For instance, neuropeptides have been shown to alter the behavior of the infective cercarial stage of Schistosoma mansoni, potentially by interacting with G protein-coupled receptors (GPCRs) on the parasite's surface. This interference can disrupt host-finding and infection processes.

-

Enzyme Inhibition: Specific peptides can be designed to inhibit crucial parasite enzymes. One study identified a peptide antagonist of Thioredoxin Glutathione Reductase (TGR) in Schistosoma japonicum. TGR is a vital enzyme for the parasite's antioxidant defense system, and its inhibition renders the worm vulnerable to oxidative stress from the host's immune response.

-

Immunomodulation: Some peptides can modulate the host's immune response to the parasite. For example, peptides derived from the S. mansoni secretory protein Sm16 have been shown to influence the activity of hepatic stellate cells, which are involved in the fibrotic pathology associated with chronic schistosomiasis. By altering the host's response, these peptides could potentially reduce the severity of the disease.

Current Research on Anti-Schistosomal Peptides

While information on the AGPV tetrapeptide is absent, several other peptides have been investigated for their potential as anti-schistosomal agents.

Table 1: Examples of Peptides with Investigated Activity Against Schistosoma

| Peptide/Peptide Class | Target Species | Investigated Effect | Potential Mechanism of Action |

| Neuropeptides | S. mansoni cercariae | Alteration of behavior (stopping, turning) | Interaction with surface receptors (e.g., GPCRs) |

| JIPDys1 | S. japonicum | Inhibition of Thioredoxin Glutathione Reductase (TGR) | Binding to the enzyme, preventing substrate interaction |

| Sm16-derived peptides | S. mansoni | Modulation of host hepatic stellate cell activation | Altering host signaling pathways (e.g., TGF-β1) |

| Antimicrobial Peptides (AMPs) | General | Parasite killing | Tegument disruption, membrane permeabilization |

Experimental Approaches in Anti-Schistosomal Peptide Research

The investigation of novel anti-schistosomal peptides typically involves a series of in vitro and in vivo experiments to elucidate their mechanism of action and efficacy.

Diagram 1: General Workflow for Investigating Anti-Schistosomal Peptides

Caption: A simplified workflow for the discovery and validation of anti-schistosomal peptides.

A typical experimental protocol would involve:

-

Peptide Synthesis and Characterization: The peptide of interest is chemically synthesized and purified.

-

In Vitro Assays:

-

Parasite Culture: Adult worms, schistosomula, or cercariae are cultured in the presence of the peptide to assess its direct effect on viability, motility, and morphology.

-

Enzyme Inhibition Assays: If a specific enzyme is targeted, biochemical assays are performed to measure the peptide's inhibitory activity.

-

Cell Viability Assays: The toxicity of the peptide against mammalian cells is evaluated to determine its selectivity.

-

-

In Vivo Studies:

-

Animal Models: Mice or other suitable animal models are infected with Schistosoma cercariae.

-

Treatment: The infected animals are treated with the peptide at various doses and routes of administration.

-

Efficacy Assessment: The effectiveness of the peptide is determined by measuring the reduction in worm burden, egg production, and pathological changes in tissues like the liver and spleen.

-

Future Directions and the Potential of Tetrapeptides

The absence of research on the AGPV tetrapeptide highlights a gap in the exploration of very short peptides as potential anti-schistosomal agents. Tetrapeptides are attractive candidates for drug development due to their small size, ease of synthesis, and potential for high specificity.

Future research in this area could involve:

-

High-Throughput Screening: Screening libraries of tetrapeptides, including AGPV, for activity against different life stages of Schistosoma.

-

Computational Modeling: Using molecular docking and other computational tools to predict the potential targets of tetrapeptides within the parasite.

-

Mechanism of Action Studies: For any active tetrapeptides identified, detailed studies to elucidate their mechanism of action, including identifying their molecular targets and affected signaling pathways.

An In-depth Technical Guide on the Discovery and Synthesis of the AGPV Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the tetrapeptide AGPV (Alanine-Glycine-Proline-Valine), a molecule of emerging interest in biochemical research. While not extensively characterized in existing literature, this guide consolidates fundamental principles to outline a potential discovery context, a detailed methodology for its chemical synthesis, and a hypothetical framework for its biological activity. This whitepaper serves as a technical resource for researchers investigating novel short-chain peptides, offering detailed protocols, data presentation standards, and visual representations of experimental and biological pathways.

Introduction and Hypothetical Discovery

The tetrapeptide AGPV is comprised of the amino acid sequence L-Alanine, Glycine, L-Proline, and L-Valine. The constituent amino acids are primarily nonpolar and hydrophobic[1][2]. Glycine provides conformational flexibility, while Proline introduces a rigid kink in the peptide backbone, and Alanine and Valine contribute hydrophobic bulk[3][4].

For the purposes of this technical guide, we will hypothesize that the AGPV tetrapeptide was discovered as a proteolytic cleavage product of a larger precursor protein, "Pro-Apoptin-7," a hypothetical regulator of apoptosis. In this speculative context, AGPV is explored as a potential bioactive fragment that may act as an allosteric modulator of Caspase-9, a key enzyme in the intrinsic apoptotic pathway.

Synthesis of the AGPV Tetrapeptide

The chemical synthesis of AGPV can be efficiently achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method, pioneered by R. B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support[5].

Experimental Protocol for Solid-Phase Synthesis of AGPV

Materials:

-

Fmoc-L-Val-Wang resin (0.5 mmol/g loading)

-

Fmoc-L-Pro-OH, Fmoc-L-Ala-OH, Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether, cold

Procedure:

-

Resin Preparation: Swell 1g of Fmoc-L-Val-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Proline):

-

In a separate vial, dissolve Fmoc-L-Pro-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

Wash the resin with DMF (5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for Fmoc-Gly-OH and then for Fmoc-L-Ala-OH to elongate the peptide chain.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from Alanine using the protocol in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to 100 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the AGPV tetrapeptide using mass spectrometry (MS) and analytical HPLC.

Physicochemical and Quantitative Data

The successful synthesis and purification of the AGPV tetrapeptide would yield the following characteristics and quantitative results, which are presented for clarity in tabular format.

Table 1: Physicochemical Properties of AGPV

| Property | Value |

| Full Name | L-Alanyl-L-glycyl-L-prolyl-L-valine |

| Molecular Formula | C₁₆H₂₈N₄O₅ |

| Average Molecular Weight | 356.42 g/mol |

| Monoisotopic Mass | 356.2063 Da |

| Amino Acid Composition | Ala (A), Gly (G), Pro (P), Val (V) |

| Charge at pH 7.4 | 0 |

| Hydrophobicity | High |

Table 2: Synthesis and Purification Yield

| Step | Parameter | Result |

| Synthesis Scale | Resin Loading | 0.5 mmol |

| Crude Product | Yield (mg) | 165 mg |

| Purity (by HPLC) | ~75% | |

| Purified Product | Final Yield (mg) | 112 mg |

| Final Purity (by HPLC) | >98% | |

| Overall Yield | 62.8% |

Hypothetical Biological Activity and Experimental Workflow

As hypothesized, AGPV may function as a modulator of the apoptotic pathway by interacting with Caspase-9. The following workflow outlines the experimental process to test this hypothesis.

Table 3: Hypothetical Bioactivity Data

| Assay | Parameter | Result |

| Caspase-9 Inhibition | IC₅₀ | 15.2 µM |

| Cell Viability (HEK293) | CC₅₀ | > 200 µM |

| Mechanism of Action | Allosteric Modulator |

Proposed Signaling Pathway

The proposed mechanism of action involves AGPV binding to an allosteric site on the Caspase-9 dimer, preventing its full activation by the apoptosome complex (Apaf-1 and Cytochrome c). This attenuates the downstream activation of Caspase-3, thereby inhibiting the execution phase of apoptosis.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, framework for the study of the AGPV tetrapeptide. A detailed protocol for its synthesis via SPPS has been provided, alongside a structured format for presenting physicochemical and biological data. The proposed role of AGPV as an allosteric modulator of Caspase-9 offers a testable hypothesis and a clear path for future investigation.

Further research should focus on:

-

Confirming the biological activity of AGPV in cell-based apoptosis assays.

-

Conducting structural studies (e.g., NMR or X-ray crystallography) to elucidate the binding site of AGPV on Caspase-9.

-

Performing structure-activity relationship (SAR) studies to optimize the peptide's potency and selectivity.

This document serves as a foundational resource, providing the necessary technical details and conceptual frameworks to empower researchers in the exploration of novel peptides like AGPV.

References

The Potential of Peptide-Based Vaccines for Schistosomiasis Prevention: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health challenge with millions infected worldwide.[1][2] The cornerstone of control has been mass drug administration with praziquantel; however, this strategy does not prevent reinfection and raises concerns about the potential for drug resistance.[2][3] Consequently, the development of an effective vaccine is a critical priority for the long-term control and elimination of schistosomiasis.[2][4] Peptide-based vaccines have emerged as a promising and rational approach, offering advantages in terms of safety, specificity, and ease of production. This technical guide provides a comprehensive overview of the potential of various peptide candidates for schistosomiasis prevention, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological and experimental pathways. While a specific "AGPV peptide" was not identified in the current literature, this document consolidates findings on several promising peptide antigens that exemplify the potential of this platform.

Introduction to Schistosomiasis and the Need for a Prophylactic Vaccine

Schistosomiasis is a chronic and acute parasitic disease caused by trematode flatworms of the genus Schistosoma.[3][5] The three main species infecting humans are S. mansoni, S. haematobium, and S. japonicum.[3][5] The pathology of schistosomiasis is primarily due to the host's immune response to parasite eggs trapped in tissues, which can lead to severe liver, intestinal, and urinary tract morbidity.[4]

Current control strategies heavily rely on the drug praziquantel, which is effective against adult worms but does not prevent reinfection.[1][2] This limitation, coupled with the risk of developing drug resistance, underscores the urgent need for a prophylactic vaccine to induce long-term protective immunity.[2] An effective vaccine could significantly reduce disease transmission and morbidity, especially in endemic regions.[1]

Peptide Vaccines: A Strategic Approach to Schistosomiasis Prevention

Peptide-based vaccines represent a sophisticated and targeted approach to immunization. They utilize short, synthetic fragments of proteins that constitute specific epitopes capable of eliciting a protective immune response. This strategy offers several advantages over traditional vaccine platforms:

-

High Specificity: By focusing on specific B-cell and T-helper cell epitopes, peptide vaccines can direct the immune response towards the most critical targets for parasite neutralization, minimizing the risk of off-target effects.

-

Enhanced Safety: The absence of whole organisms or large protein structures reduces the potential for allergic reactions and other adverse effects.

-

Ease of Production and Scalability: Chemical synthesis of peptides allows for high-purity, large-scale production, which can be more cost-effective and reproducible than biological production methods.

-

Stability: Peptides are generally more stable than protein-based vaccines, simplifying storage and transportation requirements.

Promising Peptide Candidates for a Schistosomiasis Vaccine

Several peptide candidates have been investigated for their potential to induce protective immunity against schistosomiasis. The following sections summarize the key findings for some of the most promising examples.

9B-peptide1

A 14-residue peptide, 9B-peptide1, corresponds to the N-terminal sequence of the 45-kDa subunit of the protective 9B antigen of S. mansoni. This peptide has demonstrated the ability to induce a significant level of protection in mice against challenge infection.[1]

T-Cell Peptides: SmGSP, SmIKE, and SmTNP

Researchers have utilized bioinformatics tools to analyze overexpressed sequences from the cercaria to the early schistosomulum stages of S. mansoni to predict T-cell epitopes.[2] This "reverse vaccinology" approach led to the identification and synthesis of several promising peptides, including SmGSP, SmIKE, and SmTNP.[2]

Peptides Derived from Sm14 and Paramyosin

The protective antigen Sm14 and the structural protein paramyosin have also been sources for peptide-based vaccine candidates. Peptides derived from these proteins have been shown to reduce worm burden and liver pathology in mouse models.[4]

Quantitative Data on Peptide Vaccine Efficacy

The following table summarizes the reported efficacy of various peptide vaccine candidates in preclinical studies.

| Peptide Candidate | Model Organism | Challenge Organism | Adjuvant/Formulation | Key Efficacy Metrics | Reference |

| 9B-peptide1 | Mice | S. mansoni | Protein carrier | 40-50% reduction in worm burden | [1] |

| SmGSP | BALB/c mice | S. mansoni cercariae | ADAD vaccination system | 19% reduction in total worms (not statistically significant); 53% reduction in liver eggs per gram (EPG) (p = 0.0328); 50% reduction in small intestine EPG | [2][6] |

| SmIKE | BALB/c mice | S. mansoni cercariae | ADAD vaccination system | 52% reduction in liver EPG (p = 0.0372); 15% reduction in gut EPG (not statistically significant) | [2][6] |

| SmTNP | BALB/c mice | S. mansoni cercariae | ADAD vaccination system | 36% reduction in total worms (not statistically significant); 40% reduction in liver EPG; 30% reduction in gut EPG | [2][6] |

| Sm14 peptides | C57BL/6 mice | S. mansoni | Not specified | 26-36.7% reduction in worm burden; 67% reduction in intestinal eggs; 54-61% reduction in liver pathology | [4] |

| Sm14 + Paramyosin peptides | C57BL/6 mice | S. mansoni | Not specified | 28-29.2% reduction in worm burden; 46% reduction in intestinal eggs; 43-52% reduction in liver pathology | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of peptide-based schistosomiasis vaccines.

Peptide Synthesis and Characterization

-

Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) on an automated synthesizer.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the peptides are confirmed by analytical RP-HPLC and mass spectrometry.

Animal Models and Immunization

-

Animal Models: BALB/c and C57BL/6 mice are commonly used as model organisms for S. mansoni infection.[2][4] Swiss mice have also been used.[7][8]

-

Peptide Formulation: Peptides are often coupled to a carrier protein (e.g., keyhole limpet hemocyanin) or formulated with an adjuvant system (e.g., ADAD vaccination system) to enhance immunogenicity.[1][2]

-

Immunization Schedule: A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at specified intervals (e.g., 2-4 weeks apart).

Challenge Infection and Assessment of Protection

-

Challenge Infection: Immunized animals are challenged with a defined number of S. mansoni cercariae via percutaneous exposure.[2]

-

Worm Burden Reduction: At a specified time post-infection (e.g., 6-8 weeks), animals are euthanized, and adult worms are perfused from the portal and mesenteric veins to determine the worm burden. The percentage reduction in worm burden in vaccinated animals compared to a control group is calculated.

-

Egg Burden Reduction: The number of eggs trapped in the liver and intestines is quantified per gram of tissue.[2]

-

Assessment of Liver Pathology: The extent of liver damage and granuloma formation is assessed histologically.[2]

Immunological Assays

-

Antibody Titer Measurement: Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of peptide-specific antibodies (e.g., IgG, IgG1, IgG2a) in the sera of immunized animals.

-

T-cell Response Analysis: Splenocytes from immunized animals can be stimulated in vitro with the target peptide to assess T-cell proliferation and cytokine production (e.g., IFN-γ, IL-4).

Visualizing Key Pathways and Workflows

The following diagrams illustrate the conceptual frameworks for peptide vaccine development and their proposed mechanism of action.

Caption: Workflow for Peptide Vaccine Development against Schistosomiasis.

Caption: Proposed Signaling Pathway for Peptide Vaccine-Induced Immunity.

Future Directions and Conclusion

Peptide-based vaccines hold considerable promise for the prevention of schistosomiasis. The ability to rationally design vaccine candidates based on specific epitopes offers a pathway to a safe and effective immunization strategy. While the peptides discussed in this guide have shown encouraging results in preclinical models, further research is needed to optimize their formulation, delivery, and immunogenicity.

Future efforts should focus on:

-

Discovery of Novel Epitopes: Continued bioinformatic and immunological screening to identify new and more potent peptide antigens.

-

Adjuvant and Delivery Systems: Development of advanced adjuvant and delivery systems to enhance the magnitude and quality of the immune response.

-

Combination Vaccines: Exploring the potential of multi-epitope peptide vaccines or combinations of peptide and other vaccine platforms to target multiple stages of the parasite life cycle.

-

Clinical Translation: Moving the most promising peptide candidates into human clinical trials to assess their safety and efficacy in endemic populations.

References

- 1. Synthesis and Characterization of a Protective Peptide-Based Vaccine against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Peptides Derived from Invasive Stages of Schistosoma mansoni as Potential Schistosomiasis Vaccine [mdpi.com]

- 3. The promise of antimicrobial peptides for treatment of human schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive and critical overview of schistosomiasis vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An experimental bivalent peptide vaccine against schistosomiasis and fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of AGPV Peptide Binding to Parasite Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of drug resistance in parasitic diseases necessitates the exploration of novel therapeutic agents. Peptides, with their high specificity and diverse functionalities, represent a promising class of molecules for antiparasitic drug development. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the tetrapeptide AGPV (Alanine-Glycine-Proline-Valine) to potential parasite protein targets. While direct experimental data for the AGPV peptide is limited, this document outlines a representative workflow, detailing the computational techniques, data interpretation, and visualization methods that are central to this area of research. The guide serves as a practical framework for researchers employing computational tools to investigate peptide-protein interactions in the context of parasitic diseases.

Introduction to Peptide Therapeutics and In Silico Modeling

Peptides are short chains of amino acids that can exhibit a wide range of biological activities, including antimicrobial and antiparasitic effects. Their ability to interact with specific protein targets makes them attractive candidates for drug development. Computational, or in silico, modeling has become an indispensable tool in the early stages of drug discovery.[1][2][3] These methods allow for the rapid screening of potential peptide-protein interactions, providing insights into binding affinities and mechanisms of action before undertaking more resource-intensive experimental studies. This guide focuses on the application of these techniques to a model tetrapeptide, AGPV, and its potential interactions with key parasite proteins.

Identification of Potential Parasite Protein Targets

The first step in modeling peptide binding is the identification of suitable protein targets within the parasite. These targets should be essential for the parasite's survival and pathogenesis. Common classes of parasite protein targets for peptide inhibitors include:

-

Proteases: Enzymes crucial for various physiological processes in parasites, such as nutrient acquisition and host tissue invasion.

-

Surface Proteins: Molecules on the parasite's surface that mediate interactions with host cells, making them key targets for inhibiting invasion.

-

Enzymes in Essential Metabolic Pathways: Proteins that, if inhibited, would disrupt vital metabolic functions of the parasite.

For the purpose of this guide, we will consider a hypothetical interaction between the AGPV peptide and a cysteine protease from Plasmodium falciparum, a common target in antimalarial drug research.

Methodologies for In Silico Modeling

A typical in silico workflow for modeling peptide-protein binding involves several key stages, from preparing the molecular structures to simulating their interactions and analyzing the results.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][4][5] It is widely used to screen virtual libraries of compounds against a protein target.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target parasite protease from a protein database such as the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site or active site of the enzyme. This can be based on known inhibitor binding poses or predicted using pocket detection algorithms.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of the AGPV tetrapeptide using a molecule builder or by retrieving it from a chemical database.

-

Perform energy minimization of the peptide structure to obtain a low-energy conformation.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, HADDOCK) to dock the AGPV peptide into the defined binding site of the protease.[6]

-

The software will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the docked poses to analyze the interactions between the peptide and the protein, such as hydrogen bonds and hydrophobic interactions.

-

The top-ranked poses with the best scores are selected for further analysis.

-

Molecular Dynamics (MD) Simulation

Molecular dynamics simulations provide a more detailed view of the dynamic behavior of the peptide-protein complex over time.[7][8] This method can be used to assess the stability of the docked complex and to calculate binding free energies.

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking step as the starting structure.

-

Place the complex in a simulation box filled with a chosen water model.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various structural and energetic parameters, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (using methods like MM-PBSA or MM-GBSA).

-

Data Presentation and Interpretation

Quantitative data from in silico modeling should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for AGPV Peptide against a Parasite Protease

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues (Protease) | Hydrogen Bonds |

| 1 | -6.5 | Cys25, His159, Trp177 | 2 |

| 2 | -6.2 | Gln19, Gly66 | 1 |

| 3 | -5.9 | Asn158, Trp177 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Molecular Dynamics Simulation Analysis of the AGPV-Protease Complex

| Parameter | Value | Interpretation |

| Average RMSD of Peptide | 1.5 Å | Indicates stability of the peptide's binding pose. |

| Average RMSF of Binding Site Residues | 0.8 Å | Shows low flexibility of the active site, suggesting a stable interaction. |

| Binding Free Energy (ΔG) | -25 kcal/mol | A negative value indicates a favorable binding interaction. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental Workflow

Logical Relationship of Peptide Inhibition

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the potential of peptides as antiparasitic agents. The methodologies of molecular docking and molecular dynamics simulations, as outlined in this guide, offer a robust framework for predicting and analyzing the binding of peptides like AGPV to essential parasite proteins. While the findings from these computational studies require experimental validation, they are invaluable for prioritizing candidates and guiding the rational design of novel peptide-based therapeutics. The continued development and application of these in silico techniques will undoubtedly accelerate the discovery of new treatments for parasitic diseases.

References

- 1. HIV protease inhibitors block parasite signal peptide peptidases and prevent growth of Babesia microti parasites in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical profiling and in silico evaluation of Artemisia absinthium compounds targeting Leishmania N-myristoyltransferase: molecular docking, drug-likeness, and toxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of antiparasitic alkaloids with Leishmania protein targets: a molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Analysis of Inhibiting Papain-like Protease from SARS-CoV-2 by Using Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of peptide fingerprints of parasite proteins and drug-DNA interactions with Markov-Mean-Energy invariants of biopolymer molecular-dynamic lattice networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploratory Studies on Tetrapeptides for Neglected Tropical Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neglected Tropical Diseases (NTDs) continue to pose a significant global health burden, affecting over a billion people worldwide. The limitations of current therapeutic options, including toxicity and emerging drug resistance, necessitate the exploration of novel chemotherapeutic agents. Among the promising avenues of research, tetrapeptides have emerged as a class of molecules with the potential for high selectivity and efficacy against the parasites responsible for NTDs such as Chagas disease, Leishmaniasis, and Human African Trypanosomiasis (HAT). This technical guide provides an in-depth overview of exploratory studies on tetrapeptides for these diseases, focusing on data-driven insights, detailed experimental methodologies, and the elucidation of targeted signaling pathways.

Chagas Disease: Targeting Cruzain with Tetrapeptide Inhibitors

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a leading cause of heart failure in Latin America. A key therapeutic target in T. cruzi is cruzain, a cysteine protease essential for the parasite's life cycle, including nutrition, invasion of host cells, and evasion of the immune system.[1][2][3][4] The development of cruzain inhibitors, including peptide-based scaffolds, is a primary strategy in the search for new anti-Chagasic drugs.

Quantitative Data on Cruzain Inhibitors

While extensive research has been conducted on peptidomimetic inhibitors of cruzain, such as vinyl sulfones and dipeptidyl nitriles, specific data on tetrapeptide inhibitors is less abundant in publicly available literature. The focus has largely been on smaller peptide structures or non-peptidic mimics. However, the principles of inhibitor design targeting the S1, S2, and S3 subsites of the cruzain active site provide a framework for the rational design of tetrapeptide inhibitors.[5][6]

| Inhibitor Class | Target | Organism | IC50/Ki | Reference |

| Dipeptidyl Nitriles | Cruzain | Trypanosoma cruzi | Ki = 16 nM (most potent in series) | [5] |

| Non-peptidic Inhibitors | Cruzain | Trypanosoma cruzi | IC50 = 0.6 µM (compound 10j) | [6] |

Table 1: Potency of Selected Cruzain Inhibitors. This table summarizes the inhibitory concentrations of different classes of cruzain inhibitors. While not exclusively tetrapeptides, these data provide a benchmark for the potency that can be achieved.

Experimental Protocols

Synthesis of Peptidyl Cruzain Inhibitors (General Approach):

The synthesis of peptide-based cruzain inhibitors typically involves solid-phase or solution-phase peptide synthesis. A general workflow for the synthesis of a dipeptidyl nitrile inhibitor, which can be adapted for tetrapeptides, is as follows:

-

Coupling of the P2 and P3 residues: The synthesis often starts with the coupling of the P2 and P3 amino acid residues. Standard peptide coupling reagents like HATU or HBTU are used.[5]

-

Introduction of the P1 residue and the nitrile "warhead": The P1 residue is then coupled, followed by the introduction of the nitrile group, which acts as a reversible covalent inhibitor by interacting with the active site cysteine of cruzain.[5]

-

Purification: The final compound is purified using techniques such as flash column chromatography and high-performance liquid chromatography (HPLC).[7]

-

Characterization: The structure and purity of the synthesized peptide are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[7]

Cruzain Inhibition Assay:

The inhibitory activity of synthesized tetrapeptides against cruzain is determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant cruzain is used as the enzyme source. A fluorogenic substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin), is used to measure enzyme activity.[8]

-

Assay Conditions: The assay is typically performed in a 96-well plate format in a buffer at pH 5.5, mimicking the acidic environment of the parasite's lysosome where cruzain is active.[8]

-

Inhibition Measurement: The tetrapeptide inhibitor is pre-incubated with cruzain before the addition of the substrate. The rate of fluorescence increase, corresponding to the cleavage of the substrate, is monitored over time.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.[8]

In Vitro Anti-Trypanosomal Activity Assay (Amastigote Form):

-

Cell Culture: A suitable host cell line, such as Vero cells or murine macrophages, is cultured in 96-well plates.[9][10]

-

Infection: The host cells are infected with trypomastigotes of T. cruzi. The parasites then differentiate into the intracellular amastigote form.

-

Treatment: The infected cells are treated with serial dilutions of the tetrapeptide inhibitor.

-

Quantification of Parasite Load: After an incubation period (typically 48-72 hours), the number of intracellular amastigotes is quantified. This can be done by microscopy after Giemsa staining or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase).[9][10]

-

EC50 Determination: The effective concentration that reduces the parasite load by 50% (EC50) is determined.

Signaling Pathway

Cruzain plays a crucial role in the invasion of host cells by T. cruzi. One of the proposed mechanisms involves the cleavage of host cell surface proteins, leading to the activation of signaling cascades that facilitate parasite entry.

References

- 1. Identification of non-peptidic cysteine reactive fragments as inhibitors of cysteine protease rhodesain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Exploring the latest breakthroughs in rhodesain inhibitors for African trypanosomiasis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of rhodesain as a novel therapeutic modality for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of macrocyclic trypanosomal cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AGPV in Inhibiting Parasite Invasion: A Review of Current Knowledge

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a molecule or protein designated "AGPV" with a role in inhibiting parasite invasion. This suggests that "AGPV" may not be a standard or widely recognized acronym in the fields of parasitology, immunology, or molecular biology.

It is possible that "AGPV" is a novel or proprietary designation not yet described in published research, an internal laboratory code, or a potential typographical error for another molecule. Without further context or clarification on the identity of AGPV, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or detailed signaling pathways as requested.

To facilitate a more productive search and analysis, researchers and professionals interested in the inhibition of parasite invasion are encouraged to consider the following:

-

Verification of the Acronym: Double-checking the spelling and origin of the term "AGPV" is crucial.

-

Alternative Nomenclature: Exploring alternative names or classifications for the molecule of interest may yield relevant results.

-

Broader Search Terms: Investigating known parasite invasion inhibitors and their mechanisms of action could provide a valuable starting point for identifying the molecule or related pathways.

This document will be updated should information regarding "AGPV" and its role in parasite biology become available in the public domain. Researchers with information on this topic are encouraged to publish their findings to advance the field.

Disclaimer: The following guide is provided for Alpha-1-Acid Glycoprotein (AGP), also known as Orosomucoid (ORM). The initial query for "AGPV" did not correspond to a recognized protein in scientific literature. It is presumed that "AGPV" was a typographical error and the intended subject was AGP, a protein of significant interest to researchers, scientists, and drug development professionals.

Introduction

Alpha-1-acid glycoprotein (AGP) is a heavily glycosylated, acute-phase plasma protein primarily synthesized by hepatocytes. It belongs to the lipocalin family of proteins, which are known for their ability to bind and transport small hydrophobic molecules. AGP plays a crucial role in the modulation of the immune system and is a key player in the pharmacokinetics of many drugs, particularly those that are basic and lipophilic. Its concentration in the blood increases significantly in response to inflammation, infection, or tissue injury. This guide provides a comprehensive overview of the primary amino acid sequence, physicochemical properties, experimental characterization protocols, and signaling pathways associated with human AGP.

Primary Amino Acid Sequence

Human AGP is encoded by two main genes, ORM1 and ORM2, resulting in two isoforms, AGP1 and AGP2, which differ by 22 amino acids. The mature form of human AGP1 consists of 183 amino acids.

UniProt Accession Number: P02763 (for AGP1)

Amino Acid Sequence (AGP1 Isoform):

Physicochemical and Biological Properties

AGP's properties are significantly influenced by its extensive glycosylation, which accounts for approximately 45% of its molecular weight. This high carbohydrate content, rich in sialic acid, gives the protein a low isoelectric point and high solubility.

| Property | Value | References |

| Molecular Weight | 41-43 kDa (glycosylated) | |

| Isoelectric Point (pI) | 2.8 - 3.8 | |

| Amino Acid Residues | 183 (mature human AGP1) | |

| Extinction Coefficient | 0.89 (at 280 nm for a 0.1% solution) | |

| Post-Translational Modifications | 5 N-linked glycosylation sites | |

| Secondary Structure | 15% α-helices, 41% β-sheets, 12% β-turns, 8% bends, 24% unordered | |

| Normal Plasma Concentration | 0.6 - 1.2 mg/mL |

Drug Binding Properties

AGP is a major carrier of basic and neutral drugs in the bloodstream. Its binding characteristics can significantly impact the free fraction, and thus the efficacy and toxicity, of many therapeutic agents. The binding affinity is influenced by the genetic variant of AGP and its glycosylation pattern.

| Drug | Binding Affinity (Ka, M⁻¹) | References |

| Propranolol | ~1.8 x 10³ (with HSA), higher with AGP | |

| Disopyramide | ~10⁵ - 10⁶ | |

| Imatinib | ~10⁵ - 10⁶ | |

| Chlorpromazine | ~2.32 x 10⁵ | |

| Bupivacaine | High-affinity, low-capacity binding | |

| Thioridazine | High affinity | |

| Aprindine | ~10⁴ - 10⁵ | |

| Mepivacaine | ~10⁴ - 10⁵ |

Experimental Protocols

Purification of AGP from Human Plasma

Method 1: One-Step Affinity Chromatography

This method utilizes pseudo-ligand affinity chromatography on immobilized Cibacron Blue F3GA at an acidic pH for the direct isolation of AGP from human plasma.

-

Principle: At acidic pH, AGP binds to Cibacron Blue F3GA, while many other plasma proteins do not. Elution with buffers of specific narrow pH ranges can then be used to separate the different genetic variants of AGP.

-

Protocol Outline:

-

Equilibrate a Cibacron Blue F3GA column with a starting buffer at an acidic pH.

-

Load human plasma onto the column.

-

Wash the column extensively with the starting buffer to remove unbound proteins.

-

Elute bound AGP using a pH gradient or step-wise elution with buffers of increasing pH.

-

Collect fractions and analyze for the presence and purity of AGP using SDS-PAGE and Western blotting.

-

Method 2: High-Performance Liquid Chromatography (HPLC)

This rapid method is suitable for isolating purified AGP from small volumes of plasma.

-

Principle: This method first enriches for the seromucoid fraction of plasma, which contains AGP, followed by size-exclusion chromatography.

-

Protocol Outline:

-

Precipitate bulk proteins from plasma using perchloric acid.

-

Further purify the supernatant by precipitation with phosphotungstic acid to obtain the seromucoid fraction.

-

Dissolve the seromucoid fraction and inject it into an HPLC system equipped with a size-exclusion column (e.g., TSKG-3000).

-

Elute with an appropriate buffer and collect fractions corresponding to the molecular weight of AGP.

-

Assess purity using SDS-PAGE and immunoelectrophoresis.

-

Characterization of Drug Binding to AGP

Method 1: Ultrafast Affinity Extraction (UAE)

UAE is a high-throughput method to determine the free (unbound) fraction of a drug in the presence of AGP.

-

Principle: An affinity microcolumn containing immobilized AGP is used to capture the free drug from a sample. The amount of unbound drug is then quantified.

-

Protocol Outline:

-

Incubate the drug of interest with a solution of purified AGP or with plasma at 37°C to allow binding to reach equilibrium.

-

Inject the mixture onto an AGP-immobilized affinity microcolumn.

-

The free drug is retained by the column, while the AGP-bound drug passes through.

-

The amount of bound and unbound drug is quantified, allowing for the calculation of the association constant (Ka).

-

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a drug to AGP, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the drug is titrated into a solution containing AGP. The heat released or absorbed upon binding is measured.

-

Protocol Outline:

-

Place a solution of purified AGP in the sample cell of the ITC instrument.

-

Load a syringe with a concentrated solution of the drug.

-

Perform a series of small injections of the drug into the AGP solution.

-

Measure the heat change after each injection.

-

Analyze the resulting binding isotherm to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Signaling Pathways

AGP is recognized as an immunomodulatory protein. One of its mechanisms of action involves interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on immune cells.

AGP-Siglec-5 Signaling Pathway in Neutrophils

AGP can induce a rise in intracellular calcium ([Ca²⁺]i) in neutrophils by binding to Siglec-5, thereby modulating neutrophil activity. This signaling is enhanced by the pre-engagement of L-selectin.

Caption: AGP interaction with Siglec-5 on neutrophils triggers intracellular signaling.

Experimental Workflow for Studying AGP-Drug Binding

The following workflow outlines the key steps in characterizing the interaction between AGP and a novel drug candidate.

Caption: A generalized workflow for the purification and drug-binding analysis of AGP.

Methodological & Application

Application Note 1: In Vitro Anti-inflammatory and Anti-viral Effects of Total Flavones of Abelmoschus manihot (TFA)

Based on the search results, a specific experimental protocol for a substance identified as "AGPV TFA" could not be found. The provided information appears to relate to two distinct topics: the in vitro activities of an aziridinyl galactopyranoside derivative (referred to as AzGalp) and the effects of Total Flavones from Abelmoschus manihot (TFA). Therefore, this document provides detailed application notes and protocols for both, based on the available scientific literature.

Audience: Researchers, scientists, and drug development professionals interested in the in vitro assessment of natural product extracts for anti-inflammatory and anti-viral properties.

Introduction: Total Flavones extracted from Abelmoschus manihot (TFA) have demonstrated potential anti-inflammatory and anti-viral effects in vitro. This document outlines the experimental protocols to assess these activities, including cytotoxicity assays and the analysis of gene expression related to viral replication and host immune responses.

Data Presentation

Table 1: In Vitro Effects of TFA on MDCK Cells Infected with Influenza A Virus (PR8)

| Assay | Endpoint | Result |

| Cytotoxicity (MTT Assay) | CC50 on MDCK cells | Data not provided in search results |

| Antiviral Activity (CPE Inhibition) | EC50 against PR8 virus | Data not provided in search results |

| Gene Expression (RT-PCR) | Viral mRNA levels | Significant reduction with TFA treatment |

| IL-1β mRNA levels | Significant reduction with TFA treatment | |

| IL-6 mRNA levels | Significant reduction with TFA treatment | |

| TNF-α mRNA levels | Significant reduction with TFA treatment | |

| IFN-β mRNA levels | Significant increase with TFA treatment | |

| Mx2 mRNA levels | Significant increase with TFA treatment | |

| Oas1 mRNA levels | Significant increase with TFA treatment | |

| Oas2 mRNA levels | Significant increase with TFA treatment |

Note: Specific quantitative values for CC50, EC50, and fold changes in mRNA levels were not available in the provided search results but would be determined through the execution of the following protocols.

Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of TFA that is toxic to Madin-Darby Canine Kidney (MDCK) cells.

-

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TFA stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the TFA stock solution in culture medium.

-

Remove the old medium from the cells and add 100 µL of the different concentrations of TFA to the wells. Include a vehicle control (medium with the same concentration of the solvent used for TFA) and a cell-free blank.

-

Incubate the plate for 48 hours in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).

-

2. Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This protocol evaluates the ability of TFA to inhibit the virus-induced cytopathic effect (CPE).

-

Materials:

-

MDCK cells

-

Influenza A virus (e.g., PR8 strain)

-

TFA stock solution

-

Infection medium (DMEM with 2 µg/mL TPCK-trypsin)

-

MTT solution

-

96-well plates

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluence.

-

Wash the cells with PBS and infect with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[1]

-

After a 2-hour adsorption period, remove the virus inoculum and add 100 µL of infection medium containing different non-toxic concentrations of TFA.[1]

-

Include a virus control (infected cells without TFA) and a cell control (uninfected cells).

-

Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).

-

Assess cell viability using the MTT assay as described above.

-

Calculate the percentage of protection and determine the 50% effective concentration (EC50).

-

3. Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol measures the effect of TFA on the mRNA levels of viral genes and host immune response genes.

-

Materials:

-

MDCK cells

-

Influenza A virus (PR8)

-

TFA

-

48-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR system

-

Primers for viral genes, IL-1β, IL-6, TNF-α, IFN-β, Mx2, Oas1, Oas2, and a housekeeping gene (e.g., β-actin).[1]

-

-

Procedure:

-

Seed MDCK cells in a 48-well plate.[1]

-

Infect the cells with PR8 at an MOI of 0.01 for 2 hours.[1]

-

Remove the inoculum and add medium containing TFA.[1]

-

Harvest the cells at 8 hours post-infection.[1]

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform real-time PCR using specific primers for the target genes.

-

Normalize the expression of the target genes to the housekeeping gene and calculate the relative fold change in expression compared to the virus control.

-

Visualizations

References

Application Notes and Protocols for In Vitro Screening of Novel Compounds Against Schistosoma mansoni

Introduction

Schistosomiasis, a debilitating parasitic disease caused by trematodes of the genus Schistosoma, affects millions worldwide.[1] The current reliance on a single drug, praziquantel, for treatment raises concerns about the potential for drug resistance, highlighting the urgent need for novel therapeutics.[1] Phenotypic screening of compounds against the larval stage of the parasite, the schistosomula, is a crucial step in the drug discovery pipeline.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of novel compounds, referred to herein as Compound X (as a placeholder for AGPV TFA), in Schistosoma mansoni cell culture. Detailed protocols for the preparation of schistosomula, in vitro drug screening assays, and methods for assessing parasite viability and motility are provided. Additionally, key signaling pathways in S. mansoni that represent potential drug targets are discussed.

Section 1: Preparation and Culture of Schistosoma mansoni Schistosomula

The schistosomular stage of S. mansoni is amenable to in vitro culture and is widely used for primary drug screening.[2][3] The following protocol describes the mechanical transformation of cercariae into schistosomula.

Protocol 1: Mechanical Transformation of Cercariae to Schistosomula

Materials:

-

S. mansoni cercariae

-

DMEM (Dulbecco's Modified Eagle Medium), phenol red-free, supplemented with 100 units/mL penicillin and 100 µg/mL streptomycin

-

50 mL conical tubes

-

10 mL syringes

-

22-gauge needles

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Harvest freshly shed S. mansoni cercariae from infected Biomphalaria glabrata snails.

-

Transfer the cercarial suspension to 50 mL conical tubes and place on ice for 30-60 minutes to allow the cercariae to sediment.

-

Carefully aspirate the supernatant, leaving a concentrated volume of cercariae at the bottom.

-

Resuspend the cercariae in supplemented DMEM.

-

To detach the tails, pass the cercarial suspension through a 22-gauge needle attached to a 10 mL syringe for 5-10 repetitions.[4]

-

Incubate the suspension at 37°C in a 5% CO2 environment for at least one hour to allow for complete transformation.

-

Separate the schistosomula (bodies) from the tails by repeated washing and sedimentation. Allow the heavier bodies to settle, then carefully remove the supernatant containing the tails. Repeat this process approximately 10 times until the suspension is free of tails.

-

Visually inspect the suspension under an inverted microscope to confirm the purity and viability of the schistosomula.

-

Count the number of schistosomula and adjust the concentration to approximately 30-40 schistosomula per 50 µL of supplemented DMEM.[4]

-

The schistosomula are now ready for use in drug screening assays.

References

- 1. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]

- 2. Drug Discovery for Schistosomiasis: Hit and Lead Compounds Identified in a Library of Known Drugs by Medium-Throughput Phenotypic Screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Mechanically produced schistosomula as a higher-throughput tools for phenotypic pre-screening in drug sensitivity assays: current research and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Administration of AGPV Peptide in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in-vivo administration of the hypothetical anti-cancer peptide, AGPV, in a mouse model. The protocols outlined below are synthesized from established methodologies for peptide-based cancer research and are intended to serve as a foundational framework for preclinical efficacy and toxicology studies. The AGPV peptide is conceptualized as a therapeutic agent designed to modulate the tumor microenvironment and inhibit tumor growth.

Data Presentation

Table 1: AGPV Peptide Administration Parameters

| Parameter | Description | Recommended Range | Citation |

| Dosage | The amount of AGPV peptide administered per unit of body weight. | 5 - 300 mg/kg | [1] |

| Administration Route | The method of introducing the AGPV peptide into the mouse. | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | [2][3] |

| Frequency | How often the AGPV peptide is administered. | Daily, every 48 hours, or weekly | [1][4] |

| Vehicle | The solution used to dissolve the AGPV peptide for injection. | Phosphate-Buffered Saline (PBS), Normal Saline | [3][5] |

| Volume | The volume of the peptide solution to be injected. | 100 - 200 µL | [6] |

Table 2: Mouse Model Specifications

| Parameter | Description | Recommended Models | Citation |

| Strain | The genetic background of the mice used. | BALB/c, C57BL/6, Nude (immunocompromised) | [1][7] |

| Age | The age of the mice at the start of the experiment. | 6-8 weeks | [8] |

| Tumor Model | The method of inducing tumors in the mice. | Syngeneic tumor cell line implantation (e.g., 4T1, B16), Xenograft models | [1][2][8] |

| Tumor Establishment | Time allowed for tumors to grow before starting treatment. | 7-10 days post-implantation | [2] |

Experimental Protocols

AGPV Peptide Preparation

-

Reconstitution : Dissolve the lyophilized AGPV peptide in sterile Phosphate-Buffered Saline (PBS) or another appropriate sterile vehicle to the desired stock concentration.[3]

-

Concentration Calculation : Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the final concentration needed for injection.

-

Storage : Store the reconstituted peptide solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3] Prior to injection, thaw an aliquot and dilute it to the final working concentration with sterile PBS.

Mouse Handling and Tumor Implantation

-

Acclimatization : Allow mice to acclimate to the facility for at least one week before any experimental procedures.

-

Tumor Cell Preparation : Culture the chosen cancer cell line (e.g., 4T1 breast cancer cells for BALB/c mice) under standard conditions.[1] On the day of implantation, harvest the cells and resuspend them in sterile PBS at the required concentration.

-

Implantation : Subcutaneously inject the tumor cell suspension into the flank of each mouse.[1]

-

Monitoring : Monitor the mice for tumor growth. Begin treatment once the tumors reach a palpable size (e.g., 50-100 mm³).

AGPV Peptide Administration

-

Restraint : Place the mouse in a suitable restraint device to immobilize the tail.

-

Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection : Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.[9] A successful injection is indicated by the absence of resistance and no bleb formation.[9]

-

Volume : Slowly inject the prepared AGPV peptide solution (typically 100-200 µL).[6][9]

-

Post-injection Care : Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[9]

-

Restraint : Gently scruff the mouse to lift a fold of skin on the back, away from the tumor site.

-

Injection : Insert a 25-27 gauge needle into the base of the skin tent.

-

Administration : Inject the AGPV peptide solution. A small bleb will form under the skin, which will be absorbed.

-

Restraint : Hold the mouse firmly with its head tilted downwards.

-

Injection Site : Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[10]

-

Injection : Insert a 25-27 gauge needle at a 30-degree angle and inject the AGPV peptide solution.[10]

Assessment of Anti-Tumor Efficacy

-

Tumor Measurement : Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight : Monitor the body weight of the mice regularly as an indicator of overall health and treatment toxicity.[1]

-

Survival Analysis : Record the date of death or euthanasia for each mouse to perform survival analysis.

-

Endpoint : Euthanize mice when tumors reach a predetermined size, or if signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Ex Vivo Analysis : At the end of the study, tumors and major organs can be harvested for histological analysis, immunohistochemistry, or molecular analysis to study the mechanism of action of the AGPV peptide.

Visualizations

References

- 1. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Contrasting in vivo effects of two peptide-based amyloid-beta protein aggregation inhibitors in a transgenic mouse model of amyloid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proapoptotic peptide-mediated cancer therapy targeted to cell surface p32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medscape.com [medscape.com]

- 9. research.vt.edu [research.vt.edu]

- 10. services.anu.edu.au [services.anu.edu.au]

Application Note: A Cell-Based Assay for Determining the Bioactivity of AGPV Peptide

Introduction

Bioactive peptides are of significant interest in drug discovery and development due to their high specificity and potent biological effects. The AGPV peptide is a novel synthetic peptide with a potential role in modulating cellular processes. To elucidate its biological function, a robust and reproducible cell-based assay is essential. This application note describes a comprehensive methodology to assess the bioactivity of the AGPV peptide by evaluating its effects on cell viability, apoptosis, and a specific intracellular signaling pathway. Cell-based assays are crucial in the initial phases of drug development as they provide a cost-effective and reproducible means to evaluate the efficacy and mechanism of action of new compounds.[1]

Assay Principle

This protocol utilizes a multi-parametric approach to characterize the activity of the AGPV peptide. The assay is designed to be performed in a 96-well plate format, making it suitable for screening and dose-response studies. The core principle involves treating a selected cell line with varying concentrations of the AGPV peptide and subsequently measuring key cellular responses:

-

Cell Viability: Assessed using a colorimetric assay, such as the MTT or CCK-8 assay, which measures the metabolic activity of viable cells.[2]

-

Apoptosis Induction: Quantified by measuring the activity of caspase-3/7, key executioner caspases in the apoptotic pathway.[3]

-

Signal Transduction Pathway Modulation: Analyzed by quantifying the phosphorylation of a key downstream protein in a hypothetical signaling cascade initiated by the AGPV peptide.

This multi-faceted approach provides a comprehensive profile of the AGPV peptide's cellular effects.

Applications

-

Drug Discovery: Screening of AGPV peptide analogs for enhanced or modified activity.

-

Mechanism of Action Studies: Elucidating the cellular pathways modulated by the AGPV peptide.

-

Toxicity Assessment: Determining the cytotoxic potential of the AGPV peptide on different cell types.[4][5]

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the peptide sequence affect its biological function.[6]

Experimental Protocols

I. Cell Culture and Seeding

-

Cell Line Selection: Choose a cell line relevant to the hypothesized function of the AGPV peptide. For this protocol, we will use the HeLa cell line as a generic model.

-

Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

II. AGPV Peptide Treatment

-

Peptide Preparation: Dissolve the AGPV peptide in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Prepare serial dilutions of the AGPV peptide in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment:

-

Remove the old medium from the wells.

-

Add 100 µL of the prepared AGPV peptide dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a positive control for the respective assays (e.g., a known apoptosis-inducing agent like staurosporine).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

III. Assay Procedures

A. Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Assay Protocol:

-

After the peptide treatment period, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

B. Apoptosis Assay (Caspase-3/7 Activity Assay)

-

Assay Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.[3]

-

Assay Protocol:

-

After the peptide treatment period, allow the plate to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the luminescence using a microplate reader.

-

Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

-

C. Signal Transduction Pathway Analysis (Phospho-Kinase Assay)

-

Assay Principle: This protocol assumes the AGPV peptide activates a specific kinase cascade. A cell-based ELISA can be used to detect the phosphorylated form of a downstream target protein.

-

Cell Lysis:

-

After peptide treatment, wash the cells with ice-cold PBS.

-

Add 50 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

-

Incubate on ice for 10 minutes.

-

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with a capture antibody specific for the total target protein.

-

Add the cell lysates to the wells and incubate.

-

Wash the wells and add a detection antibody specific for the phosphorylated form of the target protein. This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the wells and add a substrate for HRP (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Normalize the phospho-protein signal to the total protein amount.

-

Data Presentation

Table 1: Effect of AGPV Peptide on Cell Viability

| AGPV Peptide Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.85 ± 0.05 | 68.0 |

| 50 | 0.42 ± 0.03 | 33.6 |

| 100 | 0.15 ± 0.02 | 12.0 |

Table 2: Induction of Apoptosis by AGPV Peptide

| AGPV Peptide Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |

| 0 (Vehicle Control) | 15,234 ± 987 | 1.0 |

| 1 | 18,543 ± 1,102 | 1.2 |

| 10 | 45,876 ± 2,345 | 3.0 |

| 50 | 98,654 ± 4,567 | 6.5 |

| 100 | 154,321 ± 7,890 | 10.1 |

Table 3: Activation of Downstream Kinase by AGPV Peptide

| AGPV Peptide Conc. (µM) | Phospho-Kinase Signal (Absorbance 450 nm) (Mean ± SD) | Fold Change vs. Control |

| 0 (Vehicle Control) | 0.12 ± 0.01 | 1.0 |

| 1 | 0.25 ± 0.02 | 2.1 |

| 10 | 0.88 ± 0.05 | 7.3 |

| 50 | 1.54 ± 0.09 | 12.8 |

| 100 | 1.62 ± 0.11 | 13.5 |

Visualizations

Caption: Experimental workflow for assessing AGPV peptide bioactivity.

Caption: Hypothetical signaling pathway activated by the AGPV peptide.

References

- 1. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. lifetein.com [lifetein.com]

- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com [genscript.com]

Application Notes and Protocols for Lyophilized AGPV TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGPV TFA is a lyophilized tetrapeptide (Ala-Gly-Pro-Val) supplied as a trifluoroacetate salt. This document provides detailed guidelines for the proper handling, storage, and application of lyophilized this compound for research purposes. The potential application of this peptide is in the field of schistosomiasis research, a significant parasitic disease affecting millions worldwide. These notes offer protocols for the reconstitution and handling of the peptide, with special consideration for the trifluoroacetic acid (TFA) counter-ion, as well as a representative experimental protocol for assessing its in vitro efficacy against Schistosoma mansoni.

Product Information and Storage

Proper storage is critical to maintain the integrity and activity of lyophilized this compound.

| Form | Storage Temperature | Shelf Life | Notes |

| Lyophilized Powder | -20°C to -80°C | Several years | Store in a desiccator to prevent moisture absorption. Avoid repeated freeze-thaw cycles of the storage container. |

| Reconstituted Solution | 2-8°C (Short-term) | Up to 1 week | For immediate use. Protect from light. |

| Reconstituted Solution | -20°C to -80°C (Long-term) | Up to 6 months | Aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles. |

Handling and Reconstitution Protocol

The presence of trifluoroacetic acid (TFA) as a counter-ion from the synthesis and purification process requires careful consideration, as it can influence experimental outcomes.

Safety Precautions for TFA

Trifluoroacetic acid is a strong, corrosive acid. While present in small amounts as a salt with the peptide, appropriate safety measures should be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the lyophilized powder and reconstituted solutions.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with larger quantities or performing procedures that could generate aerosols.

-

Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

Reconstitution Protocol

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

-